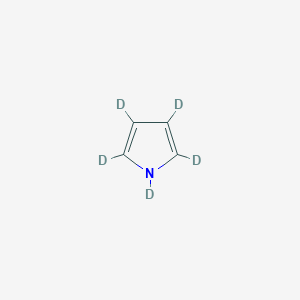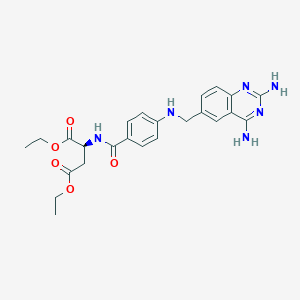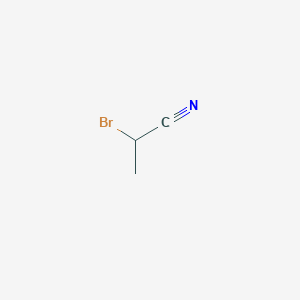
2-Bromopropionitrile
Descripción general
Descripción
2-Bromopropionitrile is an organic compound with the linear formula CH3CH(Br)CN . It is used as an initiator in the atom transfer radical polymerization .
Synthesis Analysis
2-Bromopropionitrile can be synthesized from 2-Bromopropionamide . The reaction conditions involve heating with phosphorus pentoxide and silica gel .Molecular Structure Analysis
The molecular formula of 2-Bromopropionitrile is C3H4BrN . It has a molecular weight of 133.97 .Chemical Reactions Analysis
2-Bromopropionitrile is used as an initiator in the atom transfer radical polymerization of acrylonitrile . The reaction is catalyzed by a Yb-based catalyst .Physical And Chemical Properties Analysis
2-Bromopropionitrile is a liquid at room temperature . It has a density of 1.55 g/mL at 25 °C and a boiling point of 68-69 °C/50 mmHg . The refractive index is 1.461 .Aplicaciones Científicas De Investigación
Atom Transfer Radical Polymerization (ATRP)
2-Bromopropionitrile is used as an initiator in the Atom Transfer Radical Polymerization (ATRP) of acrylonitrile . ATRP is a type of controlled radical polymerization that allows for precise control over molecular weight and architecture of the resulting polymers. In this process, 2-Bromopropionitrile initiates the polymerization reaction.
Activators Generated by Electron Transfer (AGET)
In addition to its role as an initiator, 2-Bromopropionitrile is also used in Activators Generated by Electron Transfer (AGET) ATRP . This is a variation of ATRP that allows for the use of less catalyst, making the process more economical and environmentally friendly.
Ytterbium-Based Catalysts
The ATRP reactions in which 2-Bromopropionitrile is used as an initiator can be catalyzed by Ytterbium-based catalysts . This is a unique application because Ytterbium is a rare earth element, and its use in catalysis is not very common.
Safety and Hazards
2-Bromopropionitrile is classified as a flammable liquid and vapor . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It has been used as an initiator in the atom transfer radical polymerization (atrp) of acrylonitrile . In this context, the compound interacts with a Yb-based catalyst .
Mode of Action
In the context of ATRP, 2-Bromopropionitrile acts as an initiator . It interacts with the Yb-based catalyst to initiate the polymerization of acrylonitrile
Biochemical Pathways
In the process of atrp, it contributes to the formation of polyacrylonitrile .
Pharmacokinetics
As a research chemical, it is primarily used in controlled laboratory settings .
Result of Action
The primary result of 2-Bromopropionitrile’s action in ATRP is the formation of polyacrylonitrile . Polyacrylonitrile is a versatile polymer used in various applications, including the production of synthetic fibers .
Propiedades
IUPAC Name |
2-bromopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN/c1-3(4)2-5/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNYHMRMZOGVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941245 | |
| Record name | 2-Bromopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropionitrile | |
CAS RN |
19481-82-4 | |
| Record name | Propanenitrile, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019481824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2-Bromopropionitrile in polymer chemistry?
A1: 2-Bromopropionitrile (BPN) is widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP) reactions. [, , , , , , , , , , , , , , , ] This versatile technique allows for the controlled synthesis of polymers with predetermined molecular weights and narrow polydispersities. [, , , , , , , , , , , ]
Q2: How does the choice of ligand affect the polymerization of acrylonitrile using 2-Bromopropionitrile in ICAR ATRP?
A2: Research indicates that employing 2-Bromopropionitrile as the initiator and a copper catalyst complexed with either tris(2-pyridylmethyl)amine (TPMA) or N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) ligand in Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization (ICAR ATRP) of acrylonitrile yields well-defined polyacrylonitrile. Notably, the CuBr2/TPMA catalyst system demonstrated superior performance in achieving narrower molecular weight distributions. []
Q3: Can you elaborate on the impact of solvent selection on the polymerization of acrylonitrile with 2-Bromopropionitrile?
A3: Studies have shown that the solvent significantly influences the ATRP of acrylonitrile using 2-Bromopropionitrile as the initiator. For instance, N,N-dimethylformamide (DMF) proved to be more effective than propylene carbonate and toluene, resulting in a shorter induction period and a faster polymerization rate. [] In the case of iron-mediated ATRP with a 2-[(diphenylphosphino)methyl]pyridine ligand, toluene provided better control over the polymerization compared to polar solvents. []
Q4: What is the significance of chain extension experiments in the context of ATRP using 2-Bromopropionitrile?
A4: Chain extension experiments serve as compelling evidence for the controlled/"living" nature of ATRP utilizing 2-Bromopropionitrile. These experiments involve using a pre-synthesized polymer with a bromine end group, derived from 2-Bromopropionitrile, as a macroinitiator to polymerize additional monomers. The successful addition of new monomer units, leading to increased molecular weight while maintaining a narrow dispersity, confirms the living character of the polymerization. [, , , ]
Q5: How does 2-Bromopropionitrile contribute to the synthesis of copolymers?
A5: 2-Bromopropionitrile serves as an effective initiator for the ATRP of various monomer combinations, leading to well-defined copolymers with controlled compositions and architectures. Researchers have successfully synthesized copolymers of acrylonitrile with monomers like ethyl methacrylate, [, ] n-butyl acrylate, [] 2-methoxyethyl acrylate, [] and styrene, [] highlighting the versatility of 2-Bromopropionitrile in copolymerization reactions.
Q6: Can 2-Bromopropionitrile be used with different catalyst systems in ATRP?
A6: Absolutely! Research demonstrates the successful application of 2-Bromopropionitrile with various ATRP catalyst systems. These include copper-based catalysts complexed with ligands like 2,2′-bipyridine, [, , , , ] N,N,N′,N′′,N′′-pentamethyldiethylenetriamine, [, ] and hexamethylated tris(2-aminoethyl)amine, [] as well as iron-based catalysts with ligands like triphenylphosphine [] and 2-[(diphenylphosphino)methyl]pyridine. []
Q7: Beyond ATRP, are there other applications of 2-Bromopropionitrile in organic synthesis?
A7: Indeed! 2-Bromopropionitrile participates in reactions beyond ATRP. It acts as a reactant in the synthesis of phosphorus-containing triazole derivatives with potential insecticidal, acaricidal, and nematocidal properties. [] Furthermore, it serves as an alkyl halide component in one-pot sequential reactions involving azide–alkyne [3+2] cycloaddition and atom transfer radical addition (ATRA) catalyzed by copper complexes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



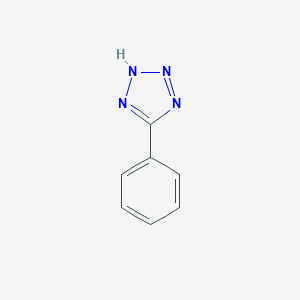

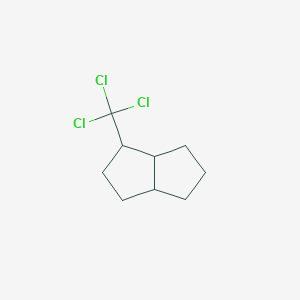
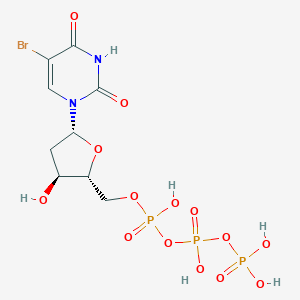
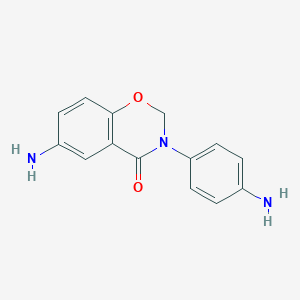
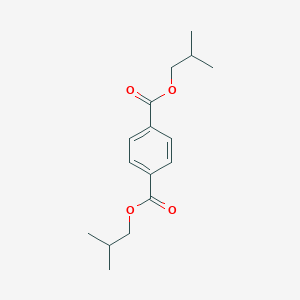

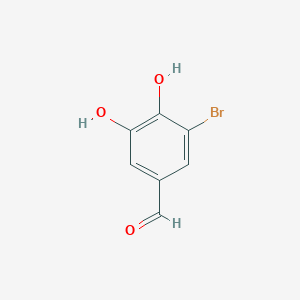


![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
